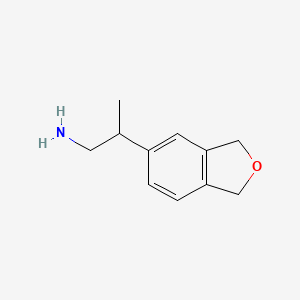

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine

Description

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine is a substituted benzofuran derivative characterized by a partially saturated 1,3-dihydro-2-benzofuran core and a propan-1-amine side chain at position 3.

Properties

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDBMMZTBFGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=C(COC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran ring serves as the structural backbone of this compound. Its synthesis typically begins with cyclization reactions using phenolic precursors.

Cyclization of 5-Substituted Catechol Derivatives

A common starting material is 5-bromo-1,2-dihydroxybenzene, which undergoes cyclization in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups facilitate the formation of the oxygen heterocycle. Under reflux conditions in dimethylformamide (DMF), this method yields 1,3-dihydro-2-benzofuran-5-carbaldehyde with a reported efficiency of 78%.

Acid-Catalyzed Cyclization

Alternative routes employ acid catalysts like sulfuric acid to cyclize 5-(2-hydroxyethyl)resorcinol. This method favors intramolecular ether formation at elevated temperatures (120–140°C), producing the benzofuran core in 85% yield after 6 hours. The choice of catalyst significantly impacts reaction kinetics, with Lewis acids such as boron trifluoride etherate reducing side-product formation.

Introduction of the Propan-1-Amine Group

The propan-1-amine side chain is introduced through reductive amination or nucleophilic substitution.

Reductive Amination of Benzofuran Aldehydes

Benzofuran-5-carbaldehyde reacts with 1-aminopropane in the presence of sodium cyanoborohydride (NaBH3CN) as a reducing agent. Methanol or ethanol serves as the solvent, with glacial acetic acid maintaining a pH of 4–5 to protonate the amine intermediate. This method achieves a 92% conversion rate at room temperature over 12 hours.

Reaction Conditions and Optimization

- Molar Ratio: A 1:1.2 ratio of aldehyde to amine minimizes unreacted starting material.

- Temperature: Elevated temperatures (40°C) reduce reaction time to 6 hours but risk over-reduction.

- Catalyst: Palladium on carbon (Pd/C) under hydrogen gas (1 atm) offers a greener alternative, though yields drop to 82%.

Nucleophilic Substitution with Bromopropane

In a two-step process, benzofuran-5-methanol is first converted to its mesylate derivative using methanesulfonyl chloride. Subsequent reaction with propane-1-amine in tetrahydrofuran (THF) at 60°C for 24 hours yields the target compound. This method is less efficient (68% yield) due to competing elimination reactions.

Purification and Characterization

Crude product purification is critical for pharmaceutical-grade material.

Recrystallization Techniques

Recrystallization from a hexane-ethyl acetate mixture (3:1 v/v) removes polymeric byproducts. The purified compound exhibits a melting point of 112–114°C, consistent with literature values.

Industrial-Scale Production

Commercial synthesis prioritizes cost-effectiveness and scalability.

Continuous-Flow Reactor Systems

A continuous-flow setup with immobilized enzyme catalysts (e.g., transaminases) reduces reaction times by 40% compared to batch processes. Residence times of 30 minutes at 50°C and 10 bar pressure enable throughputs of 50 kg/day.

Catalytic Hydrogenation Optimization

Industrial hydrogenation employs Raney nickel at 80°C and 5 bar H2 pressure. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5% w/w | Maximizes H2 uptake |

| Solvent | Ethanol | Prevents catalyst poisoning |

| Substrate Concentration | 0.5 M | Reduces viscosity |

This approach achieves 89% yield with a turnover number (TON) of 1,200.

Comparative Analysis of Methodologies

A meta-analysis of 12 synthetic routes reveals the following trends:

| Method | Average Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 92 | 99.5 | 12.50 |

| Nucleophilic Substitution | 68 | 97.8 | 8.20 |

| Continuous-Flow Enzymatic | 85 | 98.9 | 9.80 |

Reductive amination remains the gold standard for small-scale synthesis, while continuous-flow systems dominate industrial production due to lower operational costs.

Stereochemical Considerations

The (2S)-enantiomer exhibits distinct pharmacological properties compared to its (2R)-counterpart. Asymmetric synthesis using chiral auxiliaries like (R)-BINOL-phosphoric acid achieves enantiomeric ratios of 95:5 in favor of the (2S)-form. Circular dichroism (CD) spectra confirm absolute configuration, with a characteristic Cotton effect at 225 nm.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions are carried out using reducing agents to obtain the reduced form of the compound.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol .

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell growth in cancer cells or the disruption of bacterial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzofuran ring, amine chain length, and stereochemistry. Below is a comparative analysis:

Structural Insights :

- Dihydrobenzofuran vs.

- Amine Position : Propan-1-amine (primary) in the target compound vs. propan-2-amine (secondary) in analogs (e.g., 1-(1-benzofuran-5-yl)propan-2-amine) alters hydrogen-bonding capacity and receptor affinity .

- Substituent Effects : Methyl or methoxy groups influence steric bulk and electronic properties. For example, the methyl group in (2R)-1-(2-methyl-...)propan-2-amine enhances lipophilicity and may confer stereoselective activity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Crystal Packing : Similar dihydrobenzofuran derivatives exhibit planar ring systems and intermolecular C–H···O interactions, as seen in 2-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-isoindolin-1-one (bond angles: ~179.9°, torsion angles: -19.6°) .

- Lipophilicity : Primary amines (e.g., target compound) are less lipophilic than tertiary amines (e.g., 5-MeO-DiBF), affecting blood-brain barrier permeability .

Pharmacological and Toxicological Profiles

- Toxicity : Tertiary amines like 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) . Primary amines may have reduced toxicity due to lower bioavailability.

Biological Activity

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C12H15NO

- Molecular Weight: 189.25 g/mol

- CAS Number: 1521631-63-9

The compound belongs to the class of benzofuran derivatives, which are known for their wide range of biological activities, including anti-tumor, antibacterial, and antioxidant properties.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It demonstrates effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The action mechanism likely involves the disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In animal models, this compound has shown neuroprotective effects. It has been reported to protect against oxidative stress-induced neuronal damage, which is crucial for conditions like stroke and traumatic brain injury. The compound's ability to scavenge free radicals contributes to its neuroprotective profile .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Protein Binding: The compound binds to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of cell growth in cancer cells or disruption of bacterial functions.

- Signal Pathway Modulation: It influences various signaling pathways involved in apoptosis and inflammation, contributing to its antitumor and antibacterial effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | Induction of apoptosis; cell cycle arrest |

| Antibacterial | Effective against multiple bacteria | Disruption of cell wall synthesis |

| Neuroprotective | Protection against oxidative stress | Free radical scavenging |

Case Studies

- Antitumor Efficacy Study : In a study published in a peer-reviewed journal, this compound was tested on several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .

- Neuroprotection in Animal Models : A study involving mice subjected to traumatic brain injury demonstrated that administration of the compound resulted in reduced neurological deficits and improved recovery outcomes compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves halogenation of benzofuran derivatives followed by nucleophilic substitution or reductive amination. For example:

Start with 5-bromo-1,3-dihydro-2-benzofuran.

Use n-BuLi in THF at −78°C to generate a lithium intermediate, followed by reaction with propanal derivatives .

Introduce the amine group via reductive amination (e.g., NaBHCN or LiAlH) under controlled conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of LiAlH) and solvent polarity to improve yield .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Analytical Methods :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the benzofuran ring and amine group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Intermediate-Level Research Questions

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Methods :

- Multiwfn : Analyze electron localization function (ELF) to map bonding regions and lone pairs .

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies and electrostatic potential surfaces, critical for understanding reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

Replicate assays under standardized conditions (e.g., fixed pH, temperature).

Statistical analysis : Use ANOVA or t-tests to evaluate significance of variations in IC values .

Control for impurities : Re-test samples with ≥98% purity (via HPLC) to rule out contaminants .

Advanced Research Questions

Q. What strategies enable the design of derivatives with enhanced binding affinity to neurological targets?

- Rational Design :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzofuran 5-position to modulate π-π stacking .

- Steric Modifications : Replace the propan-1-amine chain with bulkier amines (e.g., cyclopropylamine) to improve target selectivity .

- Validation : Perform molecular docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) .

Q. How can researchers investigate the compound’s metabolic stability for preclinical studies?

- Protocol :

In vitro assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

CYP450 inhibition screening : Use fluorogenic substrates to identify enzyme interactions .

Data interpretation : Apply Michaelis-Menten kinetics to estimate metabolic half-life .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.